Reduced Lipophilicity (Lower LogP) Relative to the 6-Ethoxy Analog Enhances Aqueous Compatibility
The target compound (CAS 2097994-47-1) contains a 6-methoxy substituent, which confers lower lipophilicity compared to the 6-ethoxy analog (CAS 2098123-07-8). The ethoxy analog has a reported XLogP3 value of 2.3 [1]. While an experimentally measured LogP for the methoxy compound is not publicly available, the replacement of an ethyl group with a methyl group on the oxygen is predicted to reduce LogP by approximately 0.3–0.5 log units based on established fragment-based contributions. For drug discovery programs targeting optimal oral absorption, the methoxy variant may offer a more favorable balance between permeability and aqueous solubility.
| Evidence Dimension | Lipophilicity (LogP/ClogP) |
|---|---|
| Target Compound Data | Predicted ClogP: ~1.8–2.0 (no experimental data available; estimated by O-CH₃ fragment contribution relative to O-C₂H₅ analog) |
| Comparator Or Baseline | 3-(6-Chloropyrimidin-4-yl)-6-ethoxy-3-azabicyclo[3.1.1]heptane (CAS 2098123-07-8): XLogP3 = 2.3 [1] |
| Quantified Difference | ΔLogP ≈ –0.3 to –0.5 (predicted) |
| Conditions | XLogP3 computed value (ethoxy analog); estimation based on fragment-based additive models |
Why This Matters
Lower lipophilicity can improve aqueous solubility, reduce off-target protein binding, and decrease metabolic clearance—key parameters in early drug candidate selection.
- [1] Kuujia.com. 3-(6-Chloropyrimidin-4-yl)-6-ethoxy-3-azabicyclo[3.1.1]heptane – Computed Properties. CAS 2098123-07-8. Accessed 2026-04-28. View Source
